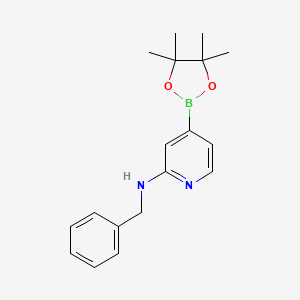

4-Oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

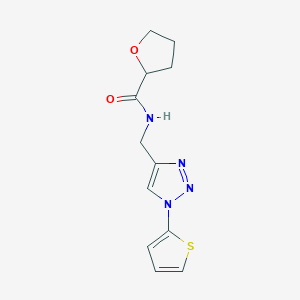

4-Oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide is a chemical compound that belongs to the benzothiazepine class of compounds. It has been found to have potential applications in scientific research, particularly in the field of biochemistry and physiology.

Applications De Recherche Scientifique

Pharmacological and Synthetic Profile

4-Oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide, part of the 1,5-benzothiazepine class, is a significant compound in drug research due to its diverse bioactivities. This heterocyclic compound is renowned for its pharmacological applications, including serving as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. The diverse biological activities and the structure-activity relationship of its derivatives highlight its potential in medicinal chemistry for developing newer, efficacious, and safer therapeutic agents. Researchers have been motivated to invent a wide array of synthetic methods for its preparation due to its promising applications in drug discovery (Dighe et al., 2015).

Sulfonamide Derivatives and Diuretics

Sulfonamide derivatives, including 4-Oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide, have been explored for their utility in developing diuretics with carbonic anhydrase inhibitory action. These compounds demonstrate significant activity against various isoforms of carbonic anhydrase, contributing to their therapeutic efficacy in managing conditions like obesity, cancer, epilepsy, and hypertension. The combination of diuretic sulfonamide carbonic anhydrase inhibitors with other agents has shown improved therapeutic activity, underscoring the importance of these compounds in cardiovascular disease and obesity management. This highlights the potential polypharmacological and drug repositioning effects of these drugs, offering insights into their organ-protective activity and blood pressure lowering effects (Carta & Supuran, 2013).

Synthetic Approaches and Biological Activities

The synthetic methodologies and biological activities of 1,4- and 1,5-benzodiazepines, closely related to 4-Oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide, have been extensively studied. These compounds are pivotal in the pharmaceutical industry for their roles in treating conditions like anxiety, seizures, and insomnia. Recent research emphasizes broad and significant synthetic strategies for these compounds, underscoring their importance in organic synthesis and medicinal chemistry. This extensive review of synthetic strategies aims to assist researchers in discovering novel and efficient methods for synthesizing biologically active moieties, further expanding the therapeutic potential of benzodiazepines (Teli et al., 2023).

Propriétés

IUPAC Name |

4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S2/c10-16(13,14)6-1-2-8-7(5-6)11-9(12)3-4-15-8/h1-2,5H,3-4H2,(H,11,12)(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJPFKAFARFXJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=C(C=C2)S(=O)(=O)N)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methylphenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2715531.png)

![N-benzyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2715535.png)

![(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-(tetrahydrofuran-2-ylmethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2715536.png)

![1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride](/img/structure/B2715538.png)

![2-(1,3-Benzodioxol-5-yl)-3-[2-(2,4-dichlorophenoxy)phenyl]acrylonitrile](/img/structure/B2715547.png)